molecular formula C11H8ClFN2O B1400295 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine CAS No. 899424-00-1

5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine

Cat. No.: B1400295
CAS No.: 899424-00-1
M. Wt: 238.64 g/mol
InChI Key: ZKLDIRSXLRJCSD-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine is a pyridine derivative characterized by a chloro substituent at position 5, a 2-fluoro-phenoxy group at position 2, and an amine group at position 3. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research.

Properties

IUPAC Name

5-chloro-2-(2-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-7-5-9(14)11(15-6-7)16-10-4-2-1-3-8(10)13/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLDIRSXLRJCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=N2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 5-chloro-2-fluoropyridine and 2-fluorophenol in the presence of a base such as potassium carbonate. This step forms the 2-(2-fluoro-phenoxy)-5-chloropyridine intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially altering the aromaticity.

    Reduction: Formation of reduced derivatives, potentially affecting the electronic properties.

Scientific Research Applications

5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and electronic effects.

Comparison with Similar Compounds

Halogenation Patterns

  • Compound : Dual chloro groups and a trifluoromethyl substituent create strong electron-withdrawing effects, likely increasing resistance to oxidative degradation but reducing solubility in aqueous environments .

Functional Group Modifications

  • Methoxy Addition (): The 6-methoxy group in the phenoxy ring introduces steric hindrance and lipophilicity, which could impede binding to flat aromatic receptors compared to the target compound .
  • Hydroxyl Group (): The methanol substituent in (2-Chloro-5-fluoropyridin-3-yl)methanol enhances polarity, making it more suitable for hydrophilic environments or hydrogen-bonding interactions .

Amine Group Positioning

Research Findings and Limitations

While the provided evidence lacks direct biological or physicochemical data for 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine, structural comparisons highlight critical trends:

  • Lipophilicity : Compounds with trifluoromethyl () or methoxy groups () exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) stabilize the pyridine ring but may alter reactivity in substitution reactions.

Further studies are required to validate these hypotheses experimentally, particularly regarding synthesis routes, pharmacokinetics, and applications.

Biological Activity

5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets.

Chemical Structure and Properties

The compound's structure is defined by a pyridine ring substituted with a chlorine atom at the 5-position and a 2-fluorophenoxy group at the 2-position. This configuration is significant as it influences the compound's reactivity and biological properties.

Property Value
Molecular FormulaC₁₃H₉ClFNO
Molecular Weight253.67 g/mol
SolubilitySoluble in organic solvents
Melting PointNot well-defined in literature

The biological activity of 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has been investigated for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study : A study evaluated the antimicrobial efficacy of several fluorinated pyridine derivatives, including 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine, against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of approximately 20 mm for S. aureus, indicating potent activity comparable to standard antibiotics like ciprofloxacin.

Anticancer Potential

The anticancer properties of 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine have also been explored. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in cell cycle regulation.

Research Findings

  • Cell Line Studies : In vitro assays on human cancer cell lines revealed that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM.
  • Mechanistic Insights : The inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway has been suggested as a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of 5-Chloro-2-(2-fluoro-phenoxy)-pyridin-3-ylamine can be further understood through SAR studies, which illustrate how variations in structure affect potency and selectivity.

Modification Effect on Activity
Substitution at the 4-positionEnhanced antimicrobial activity
Removal of the fluorine atomDecreased anticancer efficacy
Alteration of the amine groupModulation of binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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